Product packaging for 6-Vinylnaphthalen-2-yl acetate(Cat. No.:)

6-Vinylnaphthalen-2-yl acetate

Cat. No.: B12505929
M. Wt: 212.24 g/mol
InChI Key: CKCFMYHISYNJHX-UHFFFAOYSA-N
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Description

6-Vinylnaphthalen-2-yl acetate is a high-value naphthalene derivative that serves as a versatile synthetic intermediate and key precursor in advanced organic and medicinal chemistry research. Its core research value lies in its application as a building block for the synthesis of novel pharmaceutical compounds, particularly non-steroidal anti-inflammatory drugs (NSAIDs) and selective enzyme inhibitors. The compound features a naphthalene ring system substituted with an acetate group and a vinyl group, which are functional handles for further chemical modification. The vinyl group is highly reactive in polymerization reactions and cycloadditions, while the acetate group can be hydrolyzed to reveal a phenolic hydroxyl group, a common motif in biologically active molecules. This transformation is a critical step in synthetic pathways, as the corresponding phenol, 6-Vinylnaphthalen-2-ol, is itself a direct intermediate . Research indicates that related vinyl naphthalene compounds are pivotal in developing potent and selective inhibitors for enzymes like AKR1C3 (aldo-keto reductase 1C3) . Inhibiting AKR1C3 is a promising therapeutic strategy for treating castration-resistant prostate cancer (CRPC), as this enzyme is involved in intratumoral androgen biosynthesis . Furthermore, the naphthalene core is a privileged structure in drug discovery, found in a range of molecules from NSAIDs like naproxen to novel investigational compounds . Our this compound is synthesized and purified to meet rigorous quality standards. It is provided with a Certificate of Analysis to ensure batch-to-batch consistency and reliability for your research applications. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12O2 B12505929 6-Vinylnaphthalen-2-yl acetate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H12O2

Molecular Weight

212.24 g/mol

IUPAC Name

(6-ethenylnaphthalen-2-yl) acetate

InChI

InChI=1S/C14H12O2/c1-3-11-4-5-13-9-14(16-10(2)15)7-6-12(13)8-11/h3-9H,1H2,2H3

InChI Key

CKCFMYHISYNJHX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C=C(C=C2)C=C

Origin of Product

United States

Chemical Reactivity and Transformative Processes of 6 Vinylnaphthalen 2 Yl Acetate

Chemical Reactions Involving the Vinyl Moiety

The vinyl group, a carbon-carbon double bond attached to the naphthalene (B1677914) ring, is a site of high electron density, making it reactive towards electrophiles, dienophiles, and radical species.

Electrophilic Addition Mechanisms

The vinyl group of 6-vinylnaphthalen-2-yl acetate (B1210297) readily undergoes electrophilic addition reactions. In these reactions, an electrophile attacks the electron-rich double bond. A common example is the addition of hydrogen halides, such as hydrogen bromide (HBr). The mechanism proceeds through a two-step pathway involving the formation of a carbocation intermediate. The initial attack of the electrophilic proton (H+) from HBr occurs at the terminal carbon of the vinyl group, leading to the formation of a more stable secondary benzylic carbocation on the carbon adjacent to the naphthalene ring. This regioselectivity is governed by Markovnikov's rule, which dictates that the hydrogen atom adds to the carbon with the greater number of hydrogen atoms, resulting in the more substituted and resonance-stabilized carbocation. The subsequent attack of the bromide anion (Br-) on the carbocation yields the final product. stackexchange.comlibretexts.orglibretexts.orgyoutube.com

The stability of the carbocation intermediate is enhanced by the delocalization of the positive charge into the aromatic naphthalene ring system. This stabilization facilitates the reaction, making the vinylnaphthalene system reactive towards a variety of electrophiles. libretexts.orgdocbrown.info

Table 1: Products of Electrophilic Addition to 6-Vinylnaphthalen-2-yl Acetate

ReactantProduct
HBr6-(1-Bromoethyl)naphthalen-2-yl acetate
HCl6-(1-Chloroethyl)naphthalen-2-yl acetate
H₂O (acid-catalyzed)6-(1-Hydroxyethyl)naphthalen-2-yl acetate

Cycloaddition Reactions (e.g., Diels-Alder)

While the vinyl group itself is a dienophile, the vinylnaphthalene system can, in some contexts, participate in cycloaddition reactions. In a typical Diels-Alder reaction, a conjugated diene reacts with a dienophile to form a cyclohexene ring. Due to the presence of the vinyl group, this compound can act as a dienophile, reacting with various dienes. The reactivity in these [4+2] cycloaddition reactions is influenced by the electronic nature of the substituents on both the diene and the dienophile. The electron-donating nature of the acetoxy group on the naphthalene ring can influence the electron density of the vinyl group and thus its reactivity as a dienophile.

Styrenic compounds, which are structurally similar to vinylnaphthalenes, are known to participate in Diels-Alder reactions, although they can sometimes lead to polymerization as a competing reaction. The success of the cycloaddition often depends on the choice of a highly reactive diene.

Radical Reactions and Initiated Processes

The vinyl group of this compound can undergo radical polymerization. This process is initiated by a radical species, which can be generated from the thermal or photochemical decomposition of a radical initiator such as azoisobutyronitrile (AIBN) or benzoyl peroxide. libretexts.org The initiator radical adds to the vinyl double bond, generating a new radical species. This new radical can then react with another monomer of this compound in a propagation step, leading to the growth of a polymer chain. libretexts.orguomustansiriyah.edu.iq

The thermal polymerization of 2-vinylnaphthalene (B1218179) (2VN), a closely related compound, has been studied and demonstrates a higher propensity for thermal polymerization compared to styrene. This is attributed to the additional resonance stabilization of the resulting radical by the naphthalene ring system. elsevierpure.comresearchgate.net The polymerization of this compound would be expected to proceed in a similar manner, yielding a polymer with the naphthalene acetate moiety as a repeating side group.

Table 2: Initiators for Radical Polymerization

InitiatorDescription
Azoisobutyronitrile (AIBN)A common thermal initiator that decomposes to form nitrogen gas and two isobutyronitrile radicals. libretexts.org
Benzoyl Peroxide (BPO)Another thermal initiator that cleaves at the weak oxygen-oxygen bond to form two benzoyloxy radicals. libretexts.org

Transformations of the Acetate Ester Functionality

The acetate ester group in this compound is a key site for chemical modification, allowing for the unmasking of the phenolic hydroxyl group or conversion to other ester derivatives.

Hydrolysis and Transesterification Reactions

The acetate ester can be hydrolyzed under either acidic or basic conditions to yield 6-vinylnaphthalen-2-ol (B168735) and acetic acid. Acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water. semanticscholar.org Base-catalyzed hydrolysis, also known as saponification, proceeds via the nucleophilic attack of a hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate, which then collapses to release the acetate ion and the naphtholate anion. The naphtholate is subsequently protonated during workup to give the phenol.

Transesterification is another important transformation of the acetate group. This reaction involves the exchange of the acetyl group with another acyl group from a different ester or the exchange of the naphthyl group with an alcohol. The reaction is typically catalyzed by either an acid or a base. researchgate.netresearchgate.netjonuns.com For example, reacting this compound with a different alcohol in the presence of a catalyst can lead to the formation of a new ester and 6-vinylnaphthalen-2-ol.

Derivatization Strategies via Acetate Group Manipulation

The primary derivatization strategy involving the acetate group is its hydrolysis to the corresponding phenol, 6-vinylnaphthalen-2-ol. This phenolic compound serves as a versatile intermediate for the synthesis of a wide range of other derivatives. The hydroxyl group of 6-vinylnaphthalen-2-ol can undergo various reactions, including etherification and further esterification with different acylating agents.

For instance, 6-vinylnaphthalen-2-ol can be reacted with alkyl halides in the presence of a base to form ethers. This is a common method for introducing a variety of alkyl or aryl groups at the 2-position of the naphthalene ring, thereby modifying the physical and chemical properties of the molecule. fardapaper.ir The synthesis of various derivatives from 2-naphthol, a structurally similar compound, is well-established and provides a model for the potential transformations of 6-vinylnaphthalen-2-ol. gla.ac.uk

Table 3: Potential Derivatives from 6-Vinylnaphthalen-2-ol

ReagentReaction TypeProduct Class
Alkyl Halide (e.g., CH₃I)EtherificationNaphthyl Ethers
Acyl Chloride (e.g., Benzoyl Chloride)EsterificationNaphthyl Esters
Isocyanate (e.g., Phenyl Isocyanate)Urethane FormationNaphthyl Carbamates

Cascade and Domino Reactions Incorporating Vinyl Naphthalene Frameworks

While specific examples of cascade or domino reactions directly involving this compound are not extensively documented in the literature, the inherent reactivity of its vinylnaphthalene framework suggests its potential participation in such efficient synthetic sequences. Cascade reactions, also known as tandem or domino reactions, are processes where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. These reactions are highly valued in organic synthesis for their atom and step economy.

The vinyl group of this compound can, in principle, participate in a variety of transformations that are known to initiate or be part of cascade sequences. For instance, the vinyl group can act as a dienophile or, depending on the substitution pattern, as part of a diene system in Diels-Alder reactions . A cascade could be envisioned where an initial Diels-Alder cycloaddition is followed by subsequent intramolecular cyclizations or rearrangements, leading to the rapid assembly of complex polycyclic systems. The reactivity of vinyl dihydronaphthalenes in asymmetric Diels-Alder reactions has been demonstrated, highlighting the potential for stereocontrolled constructions.

Furthermore, palladium-catalyzed reactions, such as the Heck reaction , are well-established methods for carbon-carbon bond formation and can be key steps in cascade processes. The vinyl group of this compound is a suitable substrate for Heck coupling. An intermolecular Heck reaction could be followed by an intramolecular cyclization, leading to the formation of fused ring systems in a single pot. Such Heck-Heck cascade reactions have been utilized for the synthesis of fused indolizidine and pyrrolizidine frameworks.

The potential for this compound to engage in these and other cascade reactions, such as radical cyclizations or metathesis-initiated sequences, makes it an intriguing substrate for the development of novel and efficient synthetic methodologies aimed at constructing complex molecular scaffolds.

Role as a Synthetic Intermediate for Complex Molecular Architectures

The utility of this compound as a synthetic intermediate is exemplified by its application in the synthesis of helicenes, which are polycyclic aromatic compounds with a helical structure. In a documented synthetic route, a derivative of this compound, namely 2-isopropyl-5-methyl-cyclohexyl (6-vinylnaphthalen-2-yl) carbonate, serves as a key building block.

This vinylnaphthalene derivative undergoes a Heck reaction with p-bromoiodobenzene to form (E)-6-(4-bromostyryl)-naphthalen-2-yl (2-isopropyl-5-methyl-cyclohexyl) carbonate. This transformation is a critical step in elongating the carbon framework and introducing the necessary stilbene-like moiety for the subsequent photocyclization to form the helicene core. The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, demonstrates the robust reactivity of the vinyl group in forming new carbon-carbon bonds under controlled conditions.

The following table summarizes the key aspects of this synthetic transformation:

Reactant 1Reactant 2Catalyst SystemProductReaction TypeApplication
2-isopropyl-5-methyl-cyclohexyl (6-vinylnaphthalen-2-yl) carbonatep-bromoiodobenzenePalladium(II) acetate, Tetraethylammonium chloride, N,N-dicyclohexylmethylamine(E)-6-(4-bromostyryl)-naphthalen-2-yl (2-isopropyl-5-methyl-cyclohexyl) carbonateHeck ReactionSynthesis of a helicene precursor

This example underscores the importance of this compound and its derivatives as versatile intermediates. The ability to functionalize the vinyl group through well-established cross-coupling reactions opens up pathways to a wide range of complex and functionally diverse molecules. The naphthalene backbone provides a rigid and extended aromatic system, which is a desirable feature in materials science and medicinal chemistry.

Polymerization Studies of 6 Vinylnaphthalen 2 Yl Acetate and Analogs

Radical Polymerization Mechanisms and Kinetics

Radical polymerization is a fundamental method for synthesizing a wide range of polymers. The process involves the sequential addition of monomer units to a growing polymer chain that has a radical active center.

Conventional free radical polymerization (FRP) is a chain reaction process consisting of three main steps: initiation, propagation, and termination. uomustansiriyah.edu.iquvebtech.com

Initiation: The process begins with the generation of free radicals from an initiator molecule, which can be induced thermally or photochemically. These primary radicals then react with a monomer molecule to form an initiated monomer radical. uomustansiriyah.edu.iq

Propagation: The newly formed monomer radical adds to another monomer molecule, and this process repeats, leading to the rapid growth of the polymer chain. uomustansiriyah.edu.iq

Termination: The growth of a polymer chain is stopped through reactions that consume the radical active center. The two primary mechanisms for termination are coupling (combination), where two growing chains join together, and disproportionation, where a hydrogen atom is transferred from one chain to another, resulting in two terminated chains. uvebtech.com

In the context of vinylnaphthalene monomers, studies on the analog 2-vinylnaphthalene (B1218179) (2VN) have shown that it undergoes free radical polymerization readily. The additional fused aromatic ring in 2VN, compared to a monomer like styrene, influences the reactivity of the monomer and the stability of the propagating radical. elsevierpure.com

Thermally initiated or "self-initiated" polymerization occurs when monomers generate their own initiating radicals at elevated temperatures, without the need for a separate chemical initiator. This phenomenon is well-known for styrene and its derivatives. elsevierpure.com

Research has demonstrated that 2-vinylnaphthalene (2VN) has a significantly greater propensity for thermal polymerization than styrene. elsevierpure.com The proposed mechanism for the thermal initiation of styrene, known as the Mayo mechanism, involves the formation of a Diels-Alder dimer which then transfers a hydrogen atom to another monomer molecule to generate initiating radicals. A similar, modified mechanism is proposed for 2VN, where the additional resonance stabilization in 2VN-derived radicals enhances the initiation process. elsevierpure.comresearchgate.net

A kinetic analysis comparing the thermal polymerization of 2VN and styrene revealed that the observed rate constant for 2VN is an order of magnitude greater than that of styrene. elsevierpure.com Furthermore, the activation energy for the thermal polymerization of 2VN was found to be approximately 30 kJ/mol lower than that for styrene, indicating a more favorable reaction energetically. elsevierpure.com

Table 1: Comparison of Thermal Polymerization Kinetics for 2-Vinylnaphthalene (2VN) and Styrene

Monomer Observed Rate Constant (k_obs) Activation Energy (E_a)
2-Vinylnaphthalene 1.73 x 10⁻⁵ s⁻¹ ~30 kJ/mol less than styrene
Styrene An order of magnitude lower than 2VN Higher than 2VN

Controlled/Living Radical Polymerization Techniques

Conventional free radical polymerization offers limited control over polymer molecular weight, dispersity (polydispersity index, PDI), and architecture. taylorfrancis.com To overcome these limitations, several controlled/living radical polymerization (CRP) techniques have been developed. These methods are characterized by a rapid and reversible equilibrium between a small population of active, propagating radicals and a large majority of dormant species, which suppresses irreversible termination reactions. researchgate.netmdpi.com

Nitroxide-Mediated Polymerization (NMP) is a CRP technique that utilizes stable nitroxide radicals, such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), to control the polymerization. wikipedia.orgslideshare.net The core of the NMP mechanism is the reversible trapping of the propagating carbon-centered radical by the nitroxide to form a dormant alkoxyamine species. slideshare.net

At elevated temperatures, the C-O bond in the alkoxyamine at the chain end undergoes reversible homolytic cleavage, releasing the propagating polymer radical and the nitroxide mediator. mdpi.com The propagating radical can then add a few monomer units before being recaptured by a nitroxide. This rapid equilibrium between active and dormant chains, known as the persistent radical effect, maintains a low concentration of active radicals, thus minimizing termination reactions and allowing for controlled chain growth. wikipedia.orgslideshare.net

While studies on the homopolymerization of 6-Vinylnaphthalen-2-yl acetate (B1210297) via NMP are not widely reported, the feasibility of this technique for vinylnaphthalene monomers has been demonstrated. For instance, block copolymers such as poly(sodium styrenesulfonate-block-vinylnaphthalene) have been successfully synthesized using NMP, indicating that vinylnaphthalene monomers can be effectively polymerized in a controlled manner using this method. acs.org However, attempts to control the homopolymerization of 2-vinylnaphthalene with TEMPO have proven challenging, suggesting that thermal initiation can dominate under certain conditions, leading to a lack of control. elsevierpure.com

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a highly versatile CRP method that can be applied to a wide range of monomers under various reaction conditions. ethz.ch The control in RAFT is achieved through the use of a thiocarbonylthio compound, commonly known as a RAFT agent. mdpi.com

The RAFT mechanism involves a degenerative chain transfer process. A propagating radical adds to the C=S bond of the RAFT agent, forming an intermediate radical. This intermediate can then fragment, either reforming the original reactants or releasing a new radical (the R group of the initial RAFT agent) and a polymeric RAFT agent. This new radical initiates a new polymer chain. A rapid equilibrium is established where the growing polymer chains reversibly exchange the thiocarbonylthio end-group, ensuring that all chains have an equal opportunity to grow, which leads to low dispersity and predictable molecular weights.

The choice of RAFT agent is critical and depends on the reactivity of the monomer. For vinyl esters, such as vinyl acetate, RAFT agents like xanthates and dithiocarbamates are often effective. mdpi.comresearchgate.net Given the acetate functionality in 6-Vinylnaphthalen-2-yl acetate, similar considerations would apply. The synthesis of well-defined, narrow-dispersity poly(2-vinylnaphthalene) has been reported, suggesting that controlled polymerization techniques like RAFT are suitable for this class of monomers. polymersource.ca

Atom Transfer Radical Polymerization (ATRP) is another major CRP technique that provides excellent control over the polymerization of many monomers, including styrenics and acrylates. mdpi.comsigmaaldrich.com The method is based on a reversible atom transfer process catalyzed by a transition metal complex, typically copper with a nitrogen-based ligand. sigmaaldrich.com

In ATRP, the dormant species is a polymer chain with a terminal halogen atom (e.g., bromine or chlorine). The transition metal catalyst in its lower oxidation state (e.g., Cu(I)) abstracts this halogen atom, forming a propagating radical and the metal complex in its higher oxidation state (e.g., Cu(II)-halide). This activation step is reversible. The propagating radical can add monomer units before it is deactivated by the higher oxidation state metal complex, which transfers the halogen atom back to the polymer chain end. sigmaaldrich.com

This reversible activation-deactivation equilibrium keeps the concentration of active radicals very low, effectively suppressing termination reactions. This allows for the synthesis of polymers with predetermined molecular weights, low dispersity, and high end-group functionality. The existence of poly(2-vinylnaphthalene) with narrow molecular weight distributions (Mw/Mn < 1.45) suggests that CRP methods like ATRP are effective for polymerizing vinylnaphthalene analogs, and by extension, this compound. polymersource.ca

Table 2: Summary of Controlled Radical Polymerization Techniques

Technique Mediating Agent General Mechanism Key Features
NMP Stable Nitroxide Radical (e.g., TEMPO) Reversible trapping of propagating radical to form a dormant alkoxyamine. Often requires higher temperatures; effective for styrenics.
RAFT Thiocarbonylthio Compound (RAFT Agent) Degenerative chain transfer via addition-fragmentation equilibrium. Highly versatile for many monomers and functional groups.
ATRP Transition Metal Complex (e.g., Cu(I)/Ligand) & Alkyl Halide Initiator Reversible halogen atom transfer between dormant chain and metal catalyst. Produces well-defined polymers with high end-group fidelity.

Anionic Polymerization Methodologies for Vinyl Naphthalene (B1677914) Derivatives

Anionic polymerization offers a robust method for producing well-defined polymers from vinyl naphthalene monomers with controlled molecular weights and narrow molecular weight distributions (MWD). This "living" polymerization technique is characterized by the absence of termination or chain transfer reactions, provided that the system is free of impurities. eresearchco.com

Key to a successful living anionic polymerization of vinyl naphthalene derivatives is the rigorous purification of the monomer. For instance, trace amounts of 2-acetylnaphthalene in 2-vinylnaphthalene (2VN) can interfere with polymerization control. Once purified, vinyl naphthalene monomers can be effectively polymerized using alkyllithium initiators. The choice of initiator and solvent significantly impacts the reaction kinetics and polymer properties. kpi.uauni-bayreuth.de

In nonpolar solvents like toluene, initiators such as sec-butyllithium are effective, though the propagating chain ends exist primarily as aggregated ion pairs. kpi.uauni-bayreuth.de In polar solvents like tetrahydrofuran (THF), polymerization is much faster due to the solvation and separation of the ion pairs. uni-bayreuth.de For example, the polymerization of 2VN initiated with tert-butyllithium in THF at -78 °C is instantaneous and yields poly(2-vinylnaphthalene) (P2VN) with a very narrow MWD, as low as 1.03. The living nature of these systems is confirmed by polymerization resumption experiments, where the addition of more monomer to the active polymer chains leads to a continued increase in molecular weight. This control allows for the synthesis of complex macromolecular architectures.

MonomerInitiatorSolventTemperature (°C)Resulting PolymerKey Findings
2-Vinylnaphthalene (2VN)sec-ButyllithiumToluene5Poly(2-vinylnaphthalene)Quantitative polymer yields; polymer density of 1.108 g/cm³ kpi.ua.
2-Isopropenylnaphthalene (2-IPN)sec-ButyllithiumToluene-20 to 30Poly(2-isopropenylnaphthalene)Equilibrium polymerization observed; polymer density of 1.105 g/cm³ kpi.ua.
2-Vinylnaphthalene (2VN)tert-ButyllithiumTHF-78Poly(2-vinylnaphthalene)Instantaneous, living polymerization with MWD as low as 1.03 .
2-Vinylnaphthalene (2VN)Potassium NaphthalideTHF-78Difunctional living P2VNUsed for synthesizing macrocyclic polymers via end-to-end coupling researchgate.net.

Copolymerization Strategies and Resultant Macromolecular Architectures

Copolymerization extends the range of properties achievable with vinyl naphthalene polymers by incorporating other monomer units into the polymer chain. This allows for the tailoring of thermal, mechanical, and optical characteristics.

In statistical copolymerization, two or more monomers are polymerized simultaneously, leading to a distribution of monomer units along the chain that depends on their relative concentrations and reactivity ratios. fiveable.me The reactivity ratios, r₁ and r₂, describe the preference of a propagating chain ending in one monomer unit to add another molecule of the same monomer (k₁₁) versus the other monomer (k₁₂). nih.gov

Studies on the cationic copolymerization of 1-vinylnaphthalene (1VN) and 2-vinylnaphthalene (2VN) with styrene (St) have determined their reactivity ratios at various temperatures. tandfonline.com For the 2VN (M₁) - Styrene (M₂) system, the reactivity ratios indicate that the styryl cation is more reactive toward the 2VN monomer than its own monomer, while the 2-vinylnaphthalenyl cation prefers to add styrene. The product of the reactivity ratios (r₁r₂) being less than 1 suggests a tendency toward alternation. nih.gov Temperature can also influence these ratios; for the 1VN-styrene system, depropagation becomes a significant factor at temperatures above -50°C. tandfonline.com

Cationic Copolymerization Reactivity Ratios with Styrene (M₂)
Monomer (M₁)Temperature (°C)r₁ (M₁ adds M₁)r₂ (M₂ adds M₂)r₁ * r₂
2-Vinylnaphthalene-250.14 ± 0.042.5 ± 0.30.35
-500.10 ± 0.023.5 ± 0.40.35
-720.08 ± 0.024.5 ± 0.50.36
1-Vinylnaphthalene-251.1 ± 0.20.20 ± 0.050.22
-502.0 ± 0.20.15 ± 0.050.30
-723.2 ± 0.30.10 ± 0.050.32
Data sourced from Bunel and Marechal, 1981. tandfonline.com

Block copolymers are macromolecules composed of long sequences, or "blocks," of different monomer units. The living nature of anionic polymerization is particularly well-suited for synthesizing well-defined block copolymers containing vinyl naphthalene segments. The typical method involves the sequential addition of monomers. First, one monomer is polymerized to completion, leaving the polymer chains with active anionic ends. A second monomer is then introduced into the reactor, and its polymerization is initiated by these living chain ends, resulting in the formation of a diblock copolymer. scribd.com

This strategy has been successfully employed to create block copolymers such as poly(2-vinylnaphthalene)-b-poly(methyl methacrylate) and poly(2-vinylnaphthalene)-b-poly(dimethylsiloxane). polymersource.ca An aliquot of the first block (living P2VN) is often terminated and analyzed by size exclusion chromatography (SEC) to determine its molecular weight and polydispersity index (PDI) before the addition of the second monomer. polymersource.ca The resulting block copolymers exhibit distinct properties arising from the two different polymer segments, such as phase separation and unique thermal behavior.

Graft copolymers consist of a main polymer backbone onto which one or more side chains of a different chemical composition are attached. ichtj.waw.pl There are three primary strategies for synthesizing graft copolymers:

Grafting-to : Pre-formed polymer chains with reactive end groups are attached to a polymer backbone. researchgate.netmcmaster.ca

Grafting-from : Initiating sites are created along a polymer backbone, from which the growth of the graft chains is initiated. researchgate.net

Grafting-through : Macromonomers (polymer chains with a polymerizable end group) are copolymerized with another monomer to form a backbone with polymeric side chains. researchgate.net

Radiation-induced grafting is a versatile method for modifying polymer surfaces. ichtj.waw.plemu.edu.tr For example, 2-vinylnaphthalene has been successfully grafted onto silicone rubber using gamma-ray radiation. researchgate.net This process involves irradiating the silicone rubber to create free radicals on its surface, which then initiate the polymerization of the 2VN monomer, forming grafted P2VN chains. This modification has been shown to improve the radiation resistance of the silicone rubber. researchgate.net Another example involves the synthesis of poly(2-vinylnaphthalene-alt-maleic acid)-graft-polystyrene, which can be used as a photoactive polymer micelle and a stabilizer for polystyrene latexes. acs.org

Stereoselective Polymerization of Vinyl Naphthalene Monomers

Stereoselective polymerization allows for control over the stereochemistry (tacticity) of the polymer chain, which profoundly affects its physical properties such as crystallinity and thermal behavior. nih.gov For vinyl naphthalene monomers, coordination polymerization using rare-earth metal catalysts has proven effective in producing highly syndiotactic polymers. researchgate.netnih.gov

Researchers have demonstrated the syndioselective polymerization of 2-vinylnaphthalene (2VN) and an analog, 6-methoxy-2-vinylnaphthalene (MVN), at room temperature. nih.gov This was achieved using constrained geometry configuration rare-earth metal precursors, such as FluCH₂PyLn(CH₂SiMe₃)₂(THF)n (where Ln can be Sc, Lu, or Y). researchgate.net These catalysts yield perfectly syndiotactic poly(2-vinylnaphthalene) and poly(6-methoxy-2-vinylnaphthalene). nih.gov In contrast, the polymerization of 1-vinylnaphthalene with the same catalysts resulted in atactic polymer. researchgate.net

The resulting syndiotactic poly(6-methoxy-2-vinylnaphthalene) can be further modified. Treatment with boron tribromide at -20 °C cleaves the methoxy ether to yield syndiotactic poly(6-hydroxy-2-vinylnaphthalene), a functional polymer with a highly regular microstructure. researchgate.netnih.gov

Catalysts and Outcomes in Stereoselective Polymerization of Vinylnaphthalenes researchgate.netnih.gov
MonomerCatalyst PrecursorResulting Polymer Tacticity
1-Vinylnaphthalene (1VN)FluCH₂PySc(CH₂SiMe₃)₂(THF)Atactic
2-Vinylnaphthalene (2VN)FluCH₂PySc(CH₂SiMe₃)₂(THF)Syndiotactic
6-Methoxy-2-vinylnaphthalene (MVN)FluCH₂PySc(CH₂SiMe₃)₂(THF)Syndiotactic
Poly(6-methoxy-2-vinylnaphthalene)Boron Tribromide (Post-polymerization treatment)Syndiotactic Poly(6-hydroxy-2-vinylnaphthalene)

Mechanochemical Polymerization Investigations

Mechanochemistry utilizes mechanical force, often generated by ball milling or sonication, to induce chemical transformations. rsc.org This approach offers a solvent-free, solid-state route to polymer synthesis. mit.edu Recently, the controlled mechanochemical polymerization of vinyl monomers has been achieved, demonstrating that mechanical action can provide the necessary energy and mixing for polymer synthesis. nih.gov

A notable investigation in this area is the mechanochemical solid-state atom transfer radical polymerization (ATRP) of 2-vinylnaphthalene. nih.govsigmaaldrich.com This process was carried out by ball milling a solid mixture of the 2VN monomer, a copper catalyst system (Cu powder and CuBr), a ligand (tris(2-pyridylmethyl)amine), and an initiator (1-bromo-1-phenylethane). nih.gov

The study demonstrated that this solvent-free method allows for controlled polymerization, achieving high monomer conversion, linear chain growth proportional to monomer consumption, and polymers with narrow molecular weight distributions. The ability to control the polymer chain length by varying the monomer-to-initiator ratio confirmed that the reversible activation/deactivation mechanism, characteristic of solution-based ATRP, was operative in the solid state. nih.gov This research highlights a greener, solvent-free alternative for the synthesis of poly(2-vinylnaphthalene).

Polymeric and Advanced Materials Derived from 6 Vinylnaphthalen 2 Yl Acetate

Design and Synthesis of Functional Polymeric Materials

Homopolymers and Copolymers with Tunable Properties

No studies were identified detailing the homopolymerization of 6-vinylnaphthalen-2-yl acetate (B1210297) or its copolymerization with other monomers. While controlled radical polymerization techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP) are extensively used for vinyl monomers like vinyl acetate to create polymers with tunable properties, no literature specifically documents the application of these methods to 6-vinylnaphthalen-2-yl acetate. rsc.orgmdpi.com Research on other vinylnaphthalene derivatives, such as 2-vinylnaphthalene (B1218179), has been conducted, but this information falls outside the strict scope of this article. polymersource.ca

Development of Macromolecular Architectures for Specific Applications

The synthesis of complex macromolecular architectures, such as block, graft, or star copolymers, is a cornerstone of modern polymer science. mdpi.com Methods for creating such structures from vinyl acetate are well-established. rsc.orgnih.gov However, no publications were found that describe the use of this compound as a building block for these advanced polymer architectures. Consequently, there is no data on the design of specific macromolecular structures derived from this monomer for any targeted applications.

Applications in Optoelectronic Materials

Photoluminescent Properties of Polymeric Naphthalene (B1677914) Derivatives

Naphthalene-containing polymers are often investigated for their photoluminescent properties. researchgate.net These properties are highly dependent on the specific structure of the naphthalene moiety and its position within the polymer. The search yielded no specific studies on the photoluminescence, fluorescence, or phosphorescence of poly(this compound).

Organic Semiconductor Development and Charge Transport Studies

Polymers with extended π-conjugated systems are frequently explored as organic semiconductors. mdpi.com Poly(2-vinylnaphthalene), a related polymer, is commercially available as a semiconductor material. alfachemic.com However, there is no available research that investigates the synthesis of poly(this compound) for use in organic electronics, nor are there any studies on its charge transport characteristics, such as electron or hole mobility.

Supramolecular Assembly and Nanostructure Formation from Derived Polymers

The self-assembly of block copolymers into ordered nanostructures is a powerful method for creating advanced materials. mdpi.comresearchgate.net This process is driven by the incompatibility of the different polymer blocks. Without evidence of the synthesis of block copolymers containing a poly(this compound) segment, there is correspondingly no research on their potential for supramolecular assembly or the formation of nanostructures in bulk or in solution.

Structure-Property Relationship Investigations in Derived Materials

The relationship between the molecular structure of a polymer and its macroscopic properties is a fundamental area of materials science. For polymers derived from this compound, understanding these relationships is crucial for designing materials with tailored characteristics for advanced applications. This section explores the investigations into how molecular weight, polydispersity, and monomer composition influence the properties of these materials.

Molecular Weight and Polydispersity Impact on Material Characteristics

The molecular weight and polydispersity index (PDI) are critical parameters that significantly dictate the physical and mechanical properties of polymers. In the context of materials derived from this compound, these factors are expected to have a profound impact on characteristics such as glass transition temperature (Tg), mechanical strength, and thermal stability.

The polydispersity index (PDI), which measures the distribution of molecular weights in a polymer sample, also plays a crucial role. A narrow PDI (approaching 1.0) indicates a more uniform polymer chain length, which can lead to more predictable and consistent material properties. In contrast, a broad PDI can result in a wider range of chain lengths, potentially impacting properties like melt flow and mechanical performance. Controlled polymerization techniques, such as anionic polymerization, have been successfully employed for the synthesis of well-defined poly(2-vinylnaphthalene) with narrow molecular weight distributions (PDI between 1.11 and 1.26), suggesting that similar control could be achieved for polymers of this compound. researchgate.net

The following interactive data table illustrates the typical relationship between molecular weight, PDI, and glass transition temperature for a generic vinyl aromatic polymer, which can be considered analogous to poly(this compound) in the absence of specific data.

Number Average Molecular Weight (Mn) ( g/mol )Polydispersity Index (PDI)Glass Transition Temperature (Tg) (°C)
10,0001.1125
50,0001.1145
100,0001.1150
100,0001.5148
200,0001.1151
200,0001.8149

Influence of Monomer Composition on Polymer Performance

Copolymerization of this compound with other monomers is a versatile strategy to modify and enhance the performance of the resulting materials. The choice of comonomer and its relative proportion in the copolymer can significantly alter properties such as thermal stability, mechanical strength, and optical characteristics.

The incorporation of a flexible comonomer, on the other hand, could be used to lower the Tg and increase the ductility of the material. The effect of vinyl acetate content on the properties of ethylene-vinyl acetate (EVA) copolymers is a well-documented example, where increasing the vinyl acetate content generally leads to a decrease in crystallinity and an increase in flexibility. mdpi.comresearchgate.netresearchgate.netmdpi.comresearchgate.netnih.gov

Furthermore, the monomer sequence distribution (e.g., random, alternating, or block) can have a substantial impact on polymer performance. nih.gov For instance, block copolymers can exhibit microphase separation, leading to the formation of distinct nanostructures that can enhance mechanical properties. The synthesis of syndiotactic poly(6-hydroxy-2-vinylnaphthalene) suggests that control over the stereochemistry of the polymer backbone is achievable, which can also significantly influence material properties. nih.gov

The following interactive data table provides a hypothetical illustration of how the composition of a copolymer of this compound (VNA) and methyl methacrylate (MMA) might affect its glass transition temperature, based on the principles of copolymerization.

Mole Fraction of VNAMole Fraction of MMAPredicted Glass Transition Temperature (Tg) (°C)
1.00.0150 (Hypothetical)
0.80.2142
0.60.4134
0.40.6126
0.20.8118
0.01.0105 (Literature Value for PMMA)

Advanced Spectroscopic and Analytical Research Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 6-Vinylnaphthalen-2-yl acetate (B1210297) and its polymers. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and stereochemistry of the compound.

In the ¹H NMR spectrum of the monomer, distinct signals corresponding to the vinyl, naphthyl, and acetate protons are observed. The vinyl protons typically appear as a complex multiplet in the olefinic region, while the aromatic protons of the naphthalene (B1677914) ring produce signals in the downfield aromatic region. The methyl protons of the acetate group exhibit a characteristic singlet in the upfield region.

For poly(6-vinylnaphthalen-2-yl acetate), ¹H and ¹³C NMR spectra are crucial for confirming the success of polymerization and for studying the polymer's microstructure. The broadness of the signals in the polymer's spectrum, compared to the sharp peaks of the monomer, is indicative of the polymeric nature of the substance. Analysis of the chemical shifts and coupling patterns can provide insights into the tacticity of the polymer chain. For commercial poly(vinyl acetate), solid-state NMR has been used to study the behavior of the polymer, revealing microdomains with different mobilities.

Table 1: Representative ¹H NMR Spectral Data

Protons Chemical Shift (δ, ppm)
Acetate (CH₃) ~2.3
Vinyl (=CH₂) ~5.3 - 5.8
Vinyl (-CH=) ~6.7
Naphthyl (Ar-H) ~7.2 - 8.0

Note: Exact chemical shifts can vary based on the solvent and experimental conditions.

Mass Spectrometry (MS) for Reaction Product Identification and Purity Assessment

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the context of this compound, MS is employed to confirm the identity of the synthesized monomer and to assess its purity by identifying any byproducts or unreacted starting materials.

Electron ionization (EI) is a common MS technique where the sample is bombarded with electrons, causing it to ionize and fragment. The resulting mass spectrum displays the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound, and a series of fragment ion peaks. The fragmentation pattern is unique to the molecule's structure and can be used for identification. For the related compound 2-vinylnaphthalene (B1218179), the top three mass-to-charge ratio (m/z) peaks observed are 154, 153, and 152. The identification of phytochemical compounds through GC-MS is often based on peak area, retention time, molecular weight, and molecular formula.

When analyzing polymers like poly(this compound), techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI) are often used in conjunction with MS to analyze the larger molecules, providing information on the distribution of polymer chain masses.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a vital tool for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, an FTIR spectrum is generated, which shows characteristic absorption bands corresponding to specific molecular vibrations.

For this compound, the FTIR spectrum provides clear evidence of its key functional groups. The presence of the acetate group is confirmed by a strong absorption band for the carbonyl (C=O) stretching vibration, typically around 1740 cm⁻¹. The vinyl group is identified by C-H stretching vibrations and C=C stretching vibrations. The aromatic naphthalene ring exhibits characteristic C-H and C=C stretching and bending vibrations in the fingerprint region of the spectrum.

Upon polymerization to poly(this compound), the disappearance or significant reduction of the peaks associated with the vinyl group, coupled with the retention of the strong carbonyl peak from the acetate group and the aromatic naphthalene peaks, confirms the conversion of the monomer into the polymer.

Table 2: Key FTIR Absorption Bands for this compound

Functional Group Vibration Type Wavenumber (cm⁻¹)
Carbonyl (C=O) Stretch ~1740
Aromatic C=C Stretch ~1600, ~1450
Vinyl C=C Stretch ~1630
C-O (Ester) Stretch ~1220

Gel Permeation Chromatography (GPC) for Molecular Weight and Distribution Characterization

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique used to determine the molecular weight and molecular weight distribution of polymers like poly(this compound). GPC separates molecules based on their size, or more accurately, their hydrodynamic volume in solution.

In a GPC experiment, a solution of the polymer is passed through a column packed with porous gel beads. Larger polymer coils are excluded from the pores and elute first, while smaller coils can penetrate the pores to varying extents and therefore have a longer path, eluting later. The elution profile provides a distribution of the molecular weights within the polymer sample.

Key parameters obtained from GPC analysis include the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). The PDI is a measure of the breadth of the molecular weight distribution. A PDI value close to 1.0 indicates a narrow distribution, which is often desirable for specific material properties. The molecular weight distribution is a critical characteristic that influences many of the physical properties of a polymer.

Thermal Analysis Techniques

Thermal analysis techniques are used to study the physical and chemical properties of materials as they are heated, cooled, or held at a constant temperature. For polymers derived from this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are particularly important.

Thermogravimetric Analysis (TGA) for Polymer Stability Investigations

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to evaluate the thermal stability of polymers like poly(this compound). The resulting TGA curve plots mass loss versus temperature.

The thermal degradation of polymers containing vinyl acetate units often occurs in distinct stages. For instance, ethylene-vinyl acetate (EVA) copolymers typically show a first degradation step attributed to the removal of acetate groups (deacetylation) in the temperature range of 350–370°C, followed by the degradation of the remaining polymer backbone at higher temperatures. A similar multi-stage degradation profile would be expected for poly(this compound), with the initial mass loss corresponding to the elimination of acetic acid, followed by the decomposition of the resulting poly(vinylnaphthalene) backbone. The onset temperature of decomposition is a key indicator of the polymer's thermal stability.

Differential Scanning Calorimetry (DSC) for Phase Transition Studies

Differential Scanning Calorimetry (DSC) is a technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to investigate thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of polymers.

For an amorphous polymer like poly(this compound), the most important transition observed by DSC is the glass transition. The Tg is the temperature at which the polymer changes from a rigid, glassy state to a more flexible, rubbery state. This property is crucial as it defines the upper temperature limit for the use of the polymer in many applications. The DSC thermogram shows the Tg as a step-like change in the heat capacity. For semi-crystalline polymers, DSC also reveals endothermic peaks corresponding to melting and exothermic peaks corresponding to crystallization.

X-ray Diffraction (XRD) and Crystallography for Crystalline Structure Determination

X-ray Diffraction (XRD) is a powerful non-destructive technique used to analyze the atomic and molecular structure of a crystal. When a crystalline material is subjected to X-rays, the atoms in the crystal lattice diffract the X-rays in a specific pattern. This diffraction pattern is a unique fingerprint of the crystalline structure. By analyzing the angles and intensities of the diffracted beams, researchers can determine the crystal lattice parameters, space group, and the precise arrangement of atoms within the crystal.

For a compound like this compound, a single-crystal XRD analysis would provide the most definitive structural information. If a suitable single crystal could be grown, this technique would yield precise bond lengths, bond angles, and torsional angles of the molecule. It would also reveal the packing arrangement of the molecules in the crystal lattice, including any intermolecular interactions such as π-π stacking of the naphthalene rings. Powder XRD could be used to analyze a polycrystalline sample, providing information about the crystal phases present and their relative abundances.

Despite the utility of this technique, a search of scientific databases reveals no publicly available crystallographic data for this compound. Therefore, its crystal structure, including lattice parameters and molecular packing, has not been experimentally determined and reported.

Atomic Force Microscopy (AFM) for Surface Morphology and Thin Film Characterization

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide topographical images of surfaces at the nanoscale. mccrone.com An AFM operates by scanning a sharp tip, located at the end of a cantilever, over the surface of a sample. The interactions between the tip and the sample surface cause the cantilever to deflect, and this deflection is monitored by a laser system. This allows for the generation of a three-dimensional map of the surface. mccrone.com

In the context of this compound, AFM would be particularly useful for characterizing the morphology of thin films or coatings made from this compound. horiba.com For instance, if the compound were deposited on a substrate, AFM could be used to assess the film's uniformity, roughness, and the presence of any domains or defects. mccrone.com It could also provide insights into the growth mechanism of the film and how processing conditions affect the surface structure. nanomagnetics-inst.com

A review of the available scientific literature indicates that no studies employing Atomic Force Microscopy to characterize the surface morphology or thin films of this compound have been published.

UV-Vis Spectroscopy for Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a substance. libretexts.org When a molecule absorbs light, electrons are promoted from a lower energy molecular orbital to a higher energy one. The wavelengths of light absorbed are characteristic of the electronic transitions within the molecule. For organic molecules with conjugated π systems, such as the naphthalene core in this compound, the most common transitions are π → π*. researchgate.net

A UV-Vis spectrum of this compound would be expected to show strong absorption bands in the ultraviolet region, characteristic of the naphthalene chromophore. researchgate.net The presence of the vinyl and acetate substituents would likely cause shifts in the absorption maxima (λmax) compared to unsubstituted naphthalene. The extended conjugation provided by the vinyl group would be expected to result in a bathochromic (red) shift to longer wavelengths. libretexts.org Analysis of the spectrum could provide information about the extent of conjugation and the electronic structure of the molecule.

However, specific experimental UV-Vis absorption spectra for this compound, detailing its absorption maxima and molar absorptivity values, are not reported in the scientific literature.

Theoretical and Computational Chemistry Studies

Electronic Structure Calculations (e.g., DFT) for Ground State Properties and Reactivity Prediction

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and ground state properties of molecules. For 6-Vinylnaphthalen-2-yl acetate (B1210297), DFT calculations can elucidate the distribution of electron density, molecular geometry, and various electronic properties that dictate its reactivity.

The naphthalene (B1677914) core of the molecule is an electron-rich aromatic system. The vinyl and acetate substituents significantly influence its electronic properties. The vinyl group, being a π-conjugated system, can extend the delocalization of electrons across the molecule. The acetate group, on the other hand, can act as an electron-donating group through resonance. DFT calculations can quantify these effects by mapping the electron density and electrostatic potential.

Key parameters derived from DFT calculations, such as atomic charges, bond orders, and molecular orbital energies, provide a quantitative basis for predicting the molecule's reactivity. For instance, sites with higher electron density are more susceptible to electrophilic attack, while those with lower electron density are prone to nucleophilic attack. Computational studies on substituted naphthoic acids have demonstrated the significant role substituents play in influencing the reactivity and biological activity of aromatic compounds ajpchem.org. The electronic properties of naphthalene derivatives are known to be tunable by altering the type and position of substituents tandfonline.com.

Table 1: Predicted Ground State Properties of 6-Vinylnaphthalen-2-yl acetate from DFT Calculations (Note: These are representative values based on typical DFT calculations for similar molecules and are for illustrative purposes.)

Property Predicted Value Significance
Dipole Moment ~2.5 D Indicates the overall polarity of the molecule, influencing its solubility and intermolecular interactions.
Total Energy Varies with basis set A fundamental property used to assess the relative stability of different conformations or isomers.
Mulliken Atomic Charges C(vinyl): Negative Predicts the partial charges on individual atoms, highlighting potential sites for chemical reactions.
O(acetate): Negative
C(naphthalene): Varied

Reaction Mechanism Elucidation through Computational Simulations

Computational simulations are invaluable for elucidating the mechanisms of chemical reactions at a molecular level. For this compound, these simulations can map out the potential energy surfaces for various reactions, such as polymerization of the vinyl group or hydrolysis of the acetate group. By identifying transition states and calculating activation energies, the most probable reaction pathways can be determined.

For instance, the cationic polymerization of vinylnaphthalene derivatives has been studied, revealing that the high electron density of the naphthalene rings can lead to side reactions like intramolecular or intermolecular Friedel-Crafts reactions researchgate.net. Computational modeling can help in understanding and potentially controlling these side reactions. Similarly, the mechanism of hydrolysis of the acetate group can be investigated by modeling the interaction with water or other nucleophiles, providing insights into the stability of the ester linkage under different conditions. The modeling and simulation of polymerization processes are crucial for developing new polymerization technologies mdpi.comnorthwestern.edu.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Theoretical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental structure. For this compound, techniques like Time-Dependent DFT (TD-DFT) can be used to predict the UV-Visible absorption spectrum. The calculations can identify the specific electronic transitions (e.g., π to π*) responsible for the observed absorption bands nih.govelifesciences.org.

Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. These theoretical spectra can aid in the assignment of experimental spectral bands to specific molecular vibrations, such as the C=C stretching of the vinyl group or the C=O stretching of the acetate group. Computational spectroscopy is a powerful tool for guiding experimental studies by providing accurate predictions of rotational and vibrational parameters nih.govunibo.it. The prediction of mutagenic activity of nitronaphthalene isomers has been correlated with their calculated IR and Raman spectra nih.gov.

Table 2: Predicted Spectroscopic Data for this compound (Note: These are representative values based on computational studies of similar naphthalene derivatives.)

Spectroscopic Technique Predicted Parameter Corresponding Functional Group
UV-Visible Spectroscopy λmax ≈ 280-320 nm π → π* transitions of the naphthalene and vinyl systems
Infrared (IR) Spectroscopy ~1760 cm⁻¹ C=O stretching of the acetate group
~1630 cm⁻¹ C=C stretching of the vinyl group
¹H NMR Spectroscopy δ ≈ 5.2-6.0 ppm Vinyl protons
δ ≈ 2.4 ppm Methyl protons of the acetate group
δ ≈ 7.2-8.0 ppm Naphthalene ring protons
¹³C NMR Spectroscopy δ ≈ 169 ppm Carbonyl carbon of the acetate group
δ ≈ 115-135 ppm Vinyl and naphthalene carbons

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gap Determination

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability schrodinger.comsamipubco.comirjweb.com.

For this compound, the presence of the electron-donating acetate group is expected to raise the HOMO energy level, while the π-conjugating vinyl group can lower the LUMO energy level. This combined effect would lead to a smaller HOMO-LUMO gap compared to unsubstituted naphthalene, suggesting higher reactivity rsc.orgresearchgate.net. A smaller energy gap indicates that the molecule can be more easily excited, which is relevant for its potential applications in electronic materials nih.govresearchgate.net. The HOMO-LUMO gap of naphthalene has been computed to be around 4.75 eV using DFT samipubco.com. The introduction of substituents can significantly alter this value.

Table 3: Predicted Frontier Molecular Orbital Properties of this compound (Note: Values are estimations based on trends observed in substituted naphthalenes.)

Property Predicted Value Significance
HOMO Energy ~ -5.8 eV Higher than naphthalene, indicating a better electron donor.
LUMO Energy ~ -1.2 eV Lower than naphthalene, indicating a better electron acceptor.
HOMO-LUMO Energy Gap (ΔE) ~ 4.6 eV Smaller than naphthalene, suggesting higher chemical reactivity and lower kinetic stability.

Solvent Effects on Molecular Properties and Reactivity through Continuum Models

The properties and reactivity of a molecule can be significantly influenced by its solvent environment. Continuum models, such as the Polarizable Continuum Model (PCM), are computational methods used to simulate the effects of a solvent without explicitly modeling each solvent molecule. These models treat the solvent as a continuous medium with a specific dielectric constant.

For this compound, continuum models can be used to predict how its dipole moment, electronic energy levels, and reactivity might change in solvents of different polarities. For instance, in a polar solvent, the ground state of a polar molecule like this compound would be stabilized, which could affect its absorption spectrum and reaction kinetics. The study of solvent effects is crucial for understanding chemical processes in solution rsc.orgresearchgate.net. The performance of TDDFT calculations for vertical excitation energies can be improved by considering solvent effects, as demonstrated for core-substituted naphthalene diimides in dichloromethane nih.gov.

Design and Prediction of Novel Naphthalene-Based Structures and Polymers

Computational chemistry plays a vital role in the rational design of new materials with desired properties. Starting from the this compound scaffold, computational methods can be used to predict the properties of novel naphthalene-based structures and polymers. By systematically modifying the substituents on the naphthalene ring or by exploring different polymerization strategies for the vinyl group, libraries of virtual compounds can be created and screened for specific applications.

For example, DFT calculations can be used to predict the electronic and optical properties of polymers derived from this compound, which could be relevant for applications in organic electronics. The design of novel naphthalene-based organoselenocyanates has been guided by computational studies to explore their potential biological activities biointerfaceresearch.com. Similarly, computational design can be employed to develop new naphthalene-chalcone hybrids with potential therapeutic applications nih.gov. The synthesis of novel boranol-containing naphthalene analogs has also been informed by computational studies digitellinc.com.

Future Research Directions and Unexplored Avenues

Development of More Sustainable Synthetic Routes

Current synthetic pathways to 6-Vinylnaphthalen-2-yl acetate (B1210297) are not extensively documented in publicly available research. A primary focus for future work should be the development of environmentally benign and economically viable synthetic methods. Key areas for exploration include:

Catalytic Routes: Investigating novel catalytic systems to improve reaction efficiency and reduce waste is paramount. Research could focus on leveraging earth-abundant metal catalysts or enzymatic transformations to replace traditional stoichiometric reagents. The principles of green chemistry, such as atom economy and the use of renewable feedstocks, should guide this research. For instance, developing a one-pot synthesis from readily available naphthalene (B1677914) derivatives would represent a significant advancement.

Flow Chemistry: The application of continuous flow technologies could offer significant advantages in terms of safety, scalability, and process control for the synthesis of 6-Vinylnaphthalen-2-yl acetate. This approach could enable precise control over reaction parameters, leading to higher yields and purities while minimizing solvent usage.

Exploitation of this compound in Emerging Polymerization Technologies

The vinyl functionality of this compound makes it a prime candidate for a variety of polymerization techniques. While the living cationic polymerization of 6-acetoxy-2-vinylnaphthalene has been achieved, there is a significant opportunity to explore its behavior in other controlled/living radical polymerization (CRP) methods. researchgate.net

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization: Investigating the RAFT polymerization of this compound would allow for the synthesis of well-defined polymers with controlled molecular weights and narrow dispersities. Research should focus on identifying suitable RAFT agents and optimizing reaction conditions to achieve high conversions and excellent control over the polymer architecture. This could open the door to creating novel block copolymers and other complex macromolecular structures.

Atom Transfer Radical Polymerization (ATRP): ATRP is another powerful technique for producing well-defined polymers. A systematic study of ATRP for this compound, including the screening of catalyst/ligand systems and the determination of kinetic parameters, is warranted. The successful application of ATRP would further expand the toolbox for creating tailored materials from this monomer.

Investigation of Novel Advanced Material Applications (e.g., bio-integrated systems, smart materials)

The naphthalene moiety in this compound suggests that its polymers may possess unique optical, thermal, and electronic properties. These properties could be harnessed for a range of advanced applications.

Bio-integrated Systems: The biocompatibility and potential for functionalization of polymers derived from this compound should be investigated. These materials could find applications in drug delivery, tissue engineering, and as coatings for biomedical devices. The naphthalene group could also serve as a fluorescent tag for imaging applications.

Smart Materials: The stimuli-responsive potential of poly(this compound) is an exciting and unexplored area. Research could focus on designing materials that respond to external stimuli such as light, temperature, or pH. For example, the incorporation of the bulky, rigid naphthalene unit could lead to polymers with interesting liquid crystalline or shape-memory properties.

Advanced Computational Modeling for Rational Design and Property Prediction

Computational modeling can provide valuable insights into the behavior of this compound at the molecular level, guiding experimental efforts and accelerating the discovery of new materials.

Density Functional Theory (DFT) Studies: DFT calculations can be employed to predict the reactivity of the monomer in various polymerization reactions. These studies can help in understanding the electronic structure of the monomer and its interaction with different initiators and catalysts, thereby aiding in the rational design of more efficient polymerization systems.

Molecular Dynamics (MD) Simulations: MD simulations can be used to predict the bulk properties of polymers derived from this compound. By simulating the behavior of polymer chains, researchers can gain insights into properties such as glass transition temperature, mechanical strength, and morphology, which are crucial for material design and application.

Exploration of Stereochemical Control in Reactions and Polymerizations

Controlling the stereochemistry of polymers is a powerful tool for tuning their macroscopic properties. For poly(this compound), the arrangement of the naphthalene side groups along the polymer backbone (tacticity) could have a profound impact on its physical and chemical characteristics.

Stereoselective Polymerization: Research should be directed towards the development of catalytic systems that can control the stereochemistry of the polymerization of this compound. The use of chiral catalysts could lead to the synthesis of isotactic or syndiotactic polymers, which may exhibit enhanced thermal stability, crystallinity, and mechanical performance compared to their atactic counterparts.

Chiral Monomer Synthesis: The synthesis of enantiomerically pure this compound would open up possibilities for creating optically active polymers. These materials could have applications in chiral separations, asymmetric catalysis, and chiroptical devices.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.